Cas no 1697433-05-8 (2-(2-bromo-4-fluorophenyl)propanal)

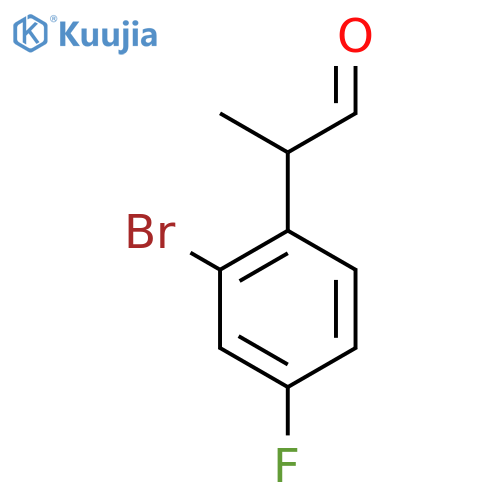

1697433-05-8 structure

商品名:2-(2-bromo-4-fluorophenyl)propanal

2-(2-bromo-4-fluorophenyl)propanal 化学的及び物理的性質

名前と識別子

-

- 2-(2-bromo-4-fluorophenyl)propanal

- EN300-1897190

- 1697433-05-8

-

- インチ: 1S/C9H8BrFO/c1-6(5-12)8-3-2-7(11)4-9(8)10/h2-6H,1H3

- InChIKey: DAEGHAPOHSRBID-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C=CC=1C(C=O)C)F

計算された属性

- せいみつぶんしりょう: 229.97426g/mol

- どういたいしつりょう: 229.97426g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 163

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

2-(2-bromo-4-fluorophenyl)propanal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1897190-0.05g |

2-(2-bromo-4-fluorophenyl)propanal |

1697433-05-8 | 0.05g |

$587.0 | 2023-09-18 | ||

| Enamine | EN300-1897190-1.0g |

2-(2-bromo-4-fluorophenyl)propanal |

1697433-05-8 | 1g |

$1142.0 | 2023-06-03 | ||

| Enamine | EN300-1897190-0.1g |

2-(2-bromo-4-fluorophenyl)propanal |

1697433-05-8 | 0.1g |

$615.0 | 2023-09-18 | ||

| Enamine | EN300-1897190-10.0g |

2-(2-bromo-4-fluorophenyl)propanal |

1697433-05-8 | 10g |

$4914.0 | 2023-06-03 | ||

| Enamine | EN300-1897190-0.25g |

2-(2-bromo-4-fluorophenyl)propanal |

1697433-05-8 | 0.25g |

$642.0 | 2023-09-18 | ||

| Enamine | EN300-1897190-2.5g |

2-(2-bromo-4-fluorophenyl)propanal |

1697433-05-8 | 2.5g |

$1370.0 | 2023-09-18 | ||

| Enamine | EN300-1897190-5.0g |

2-(2-bromo-4-fluorophenyl)propanal |

1697433-05-8 | 5g |

$3313.0 | 2023-06-03 | ||

| Enamine | EN300-1897190-5g |

2-(2-bromo-4-fluorophenyl)propanal |

1697433-05-8 | 5g |

$2028.0 | 2023-09-18 | ||

| Enamine | EN300-1897190-0.5g |

2-(2-bromo-4-fluorophenyl)propanal |

1697433-05-8 | 0.5g |

$671.0 | 2023-09-18 | ||

| Enamine | EN300-1897190-1g |

2-(2-bromo-4-fluorophenyl)propanal |

1697433-05-8 | 1g |

$699.0 | 2023-09-18 |

2-(2-bromo-4-fluorophenyl)propanal 関連文献

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

5. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

1697433-05-8 (2-(2-bromo-4-fluorophenyl)propanal) 関連製品

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬